molecular formula C19H26N4O3S B2458006 3-methoxy-N-methyl-N-{[1-(4-methylbenzenesulfonyl)piperidin-4-yl]methyl}pyrazin-2-amine CAS No. 2380087-44-3

3-methoxy-N-methyl-N-{[1-(4-methylbenzenesulfonyl)piperidin-4-yl]methyl}pyrazin-2-amine

Cat. No.: B2458006
CAS No.: 2380087-44-3
M. Wt: 390.5
InChI Key: CKSYETOPLQHXTK-UHFFFAOYSA-N
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Description

3-methoxy-N-methyl-N-{[1-(4-methylbenzenesulfonyl)piperidin-4-yl]methyl}pyrazin-2-amine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazine ring substituted with a methoxy group, a methyl group, and a sulfonylpiperidine moiety, making it a unique structure for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-methyl-N-{[1-(4-methylbenzenesulfonyl)piperidin-4-yl]methyl}pyrazin-2-amine typically involves multiple steps, starting with the preparation of the pyrazine ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Pyrazine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Methoxy Group: This step often involves methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Attachment of the Sulfonylpiperidine Moiety: This is typically done through sulfonylation reactions, where the piperidine ring is functionalized with a sulfonyl chloride derivative.

    Final Assembly: The final step involves coupling the functionalized pyrazine ring with the sulfonylpiperidine moiety under suitable conditions, often using catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-methyl-N-{[1-(4-methylbenzenesulfonyl)piperidin-4-yl]methyl}pyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol under appropriate conditions.

    Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions vary depending on the desired substitution, but typical reagents include halogens, nucleophiles, and catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxy-substituted aldehydes or acids, while reduction of the sulfonyl group may produce sulfides or thiols.

Scientific Research Applications

3-methoxy-N-methyl-N-{[1-(4-methylbenzenesulfonyl)piperidin-4-yl]methyl}pyrazin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methoxy-N-methyl-N-{[1-(4-methylbenzenesulfonyl)piperidin-4-yl]methyl}pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-N-methyl-N-[[1-(4-methylphenyl)sulfonylpiperidin-4-yl]methyl]pyrazin-2-amine
  • 3-Methoxy-N-methyl-N-[[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]methyl]pyrazin-2-amine

Uniqueness

3-methoxy-N-methyl-N-{[1-(4-methylbenzenesulfonyl)piperidin-4-yl]methyl}pyrazin-2-amine is unique due to its specific substitution pattern on the pyrazine ring and the presence of the sulfonylpiperidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-methoxy-N-methyl-N-[[1-(4-methylphenyl)sulfonylpiperidin-4-yl]methyl]pyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3S/c1-15-4-6-17(7-5-15)27(24,25)23-12-8-16(9-13-23)14-22(2)18-19(26-3)21-11-10-20-18/h4-7,10-11,16H,8-9,12-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSYETOPLQHXTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)CN(C)C3=NC=CN=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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